6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-
描述
Nomenclature and Structural Identification
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- represents a sophisticated heterocyclic compound with multiple functional groups integrated into a spirocyclic framework. The systematic nomenclature reflects the compound's structural complexity, beginning with the oxaspiro core that defines the fundamental ring system. The compound carries the Chemical Abstracts Service registry number 1401026-79-6 and possesses the molecular formula C16H24N2O with a molecular weight of 260.37 grams per mole.
The International Union of Pure and Applied Chemistry name for this compound is 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine, which provides a systematic description of the molecular architecture. The compound is also recognized by several synonyms, including TRV0109662, TEG0D9299T, and the United Nations International Identifier TEG0D9299T. The Simplified Molecular Input Line Entry System representation is C1CCC2(C1)CC@(CCN)C3=CC=CC=N3, which encodes the three-dimensional structure including the stereochemical configuration.
The structural framework consists of a 6-oxaspiro[4.5]decane core, which represents a bicyclic system where two rings share a single carbon atom, with an oxygen atom incorporated into one of the rings. The ethanamine side chain extends from the 9-position of the spirocyclic core, while a 2-pyridinyl group is also attached at this same position, creating a quaternary carbon center. The (9R) designation indicates the specific stereochemical configuration at this crucial carbon center, establishing the compound's three-dimensional arrangement.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.37 g/mol |
| Chemical Abstracts Service Number | 1401026-79-6 |
| International Union of Pure and Applied Chemistry Name | 2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
| International Chemical Identifier | InChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2/t15-/m1/s1 |
| Stereochemistry | (9R) configuration |
Historical Context and Discovery
The development of 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- emerges from the broader historical context of spirocyclic compound synthesis and heterocyclic chemistry advancement. The compound was first documented in chemical databases in 2012, representing a relatively recent addition to the spirocyclic compound family. Its creation and characterization reflect the ongoing evolution in synthetic methodology for constructing complex heterocyclic architectures that incorporate multiple functional elements within a single molecular framework.
The historical development of oxaspiro compounds has been driven by their unique structural properties and potential applications in pharmaceutical research. The synthesis of strained spiro ring systems, particularly those containing oxygen heteroatoms, has been a subject of intensive research due to their distinctive reactivity patterns and biological relevance. The oxaspiro[4.5]decane framework represents a significant advance in this field, as it combines structural stability with functional versatility.
Recent synthetic developments have focused on creating efficient methodologies for constructing 6-oxa-spiro[4.5]decane skeletons through innovative approaches such as merging ring-opening reactions of benzo[c]oxepines with formal 1,2-oxygen migration reactions. These methodological advances have enabled the preparation of more than 30 examples of 6-oxa-spiro[4.5]decane derivatives under transition-metal-free conditions, demonstrating the growing sophistication in this area of synthetic chemistry.
The compound's designation as TRV0109662 suggests its development within a systematic research program, likely focused on exploring the pharmaceutical potential of oxaspiro-containing molecules. This systematic approach to compound development reflects the modern pharmaceutical industry's emphasis on structure-activity relationship studies and the methodical exploration of chemical space around promising molecular scaffolds.
Position in Heterocyclic Chemistry
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- occupies a significant position within the broader field of heterocyclic chemistry, representing a sophisticated example of multi-heteroatom-containing spirocyclic systems. Heterocyclic compounds containing oxygen and nitrogen atoms play crucial roles in modern organic chemistry and pharmaceutical development, with their unique structural features contributing to diverse biological activities and chemical properties.
The compound exemplifies the important class of spiro compounds, which are characterized by having at least two molecular rings sharing one common atom. In this case, the spiro atom is a quaternary carbon that connects two distinct ring systems while also bearing additional substituents. The presence of only one common atom connecting the two rings distinguishes spiro compounds from other bicyclic systems, making them unique architectural elements in molecular design.
Within the heterocyclic classification system, this compound represents a complex multi-ring system incorporating both nitrogen and oxygen heteroatoms. The pyridine ring contributes aromatic nitrogen heterocyclic character, while the oxaspiro framework introduces oxygen-containing alicyclic heterocyclic elements. This combination creates a molecule that bridges different categories of heterocyclic chemistry, demonstrating the sophisticated molecular architectures possible through modern synthetic approaches.
The stereochemical specification at the 9R position adds another dimension to the compound's classification, placing it within the realm of chiral heterocyclic compounds where three-dimensional molecular arrangement plays a crucial role in determining chemical and biological properties. The quaternary carbon center bearing both the pyridine ring and the ethanamine chain represents a significant synthetic challenge and demonstrates advanced capabilities in asymmetric synthesis and stereochemical control.
| Classification Category | Characteristics |
|---|---|
| Heterocyclic Type | Multi-heteroatom spirocyclic system |
| Ring System | Bicyclic spiro compound with shared quaternary carbon |
| Heteroatoms | Nitrogen (pyridine and amine) and oxygen (ether) |
| Stereochemistry | Single chiral center with R configuration |
| Functional Groups | Primary amine, pyridine, cyclic ether |
| Molecular Architecture | Fused/spiro ring system with pendant chains |
Relationship to Other Oxaspiro Compounds
The relationship between 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- and other oxaspiro compounds reveals a rich family of structurally related molecules that share common architectural features while displaying diverse functional modifications. Within this family, several closely related compounds demonstrate the systematic exploration of structure-activity relationships and the development of compound libraries based on the oxaspiro framework.
A closely related compound, N-[(3-methoxy-2-thienyl)methyl]-6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, hydrochloride (1:1), (9R)-, represents a direct structural analogue with additional substitution on the nitrogen atom. This compound, bearing the Chemical Abstracts Service number 1401031-39-7, demonstrates how the basic oxaspiro framework can be modified through N-alkylation to create structurally related derivatives. The presence of the methoxythienyl substituent illustrates the potential for introducing diverse aromatic heterocyclic elements to modulate the compound's properties.
Another significant relationship exists with simpler oxaspiro compounds such as N-ethyl-1-(6-oxaspiro[4.5]decan-9-yl)ethanamine, which shares the core oxaspiro[4.5]decane framework but lacks the pyridine substitution. This compound, with molecular formula C13H25NO and molecular weight 211.34 grams per mole, represents a simplified version of the target structure and provides insight into the contribution of individual structural elements.
The broader oxaspiro compound family includes various ring size combinations, such as oxaspiro[2.2]pentanes and 1-oxaspiro[2.3]hexanes, which demonstrate different strain energies and reactivity patterns. These smaller ring systems exhibit unique modes of reactivity, including strain-driven ring expansions to form cyclobutanones and base-induced eliminations to generate vinyl cyclopropanes. While these compounds differ significantly in ring size from the [4.5]decane system, they illustrate the diverse chemical behavior possible within the oxaspiro compound class.
Recent synthetic methodologies have enabled the preparation of extensive libraries of 6-oxa-spiro[4.5]decane derivatives, with more than 30 examples reported using transition-metal-free synthetic approaches. This systematic exploration of the structural space around the oxaspiro[4.5]decane core demonstrates the continued interest in this molecular framework and its potential applications in medicinal chemistry and materials science.
| Related Compound | Structural Relationship | Key Differences |
|---|---|---|
| N-[(3-methoxy-2-thienyl)methyl] analogue | Direct N-substituted derivative | Additional methoxythienyl group on nitrogen |
| N-ethyl-1-(6-oxaspiro[4.5]decan-9-yl)ethanamine | Simplified core structure | Lacks pyridine ring, simpler N-substitution |
| Oxaspiro[2.2]pentanes | Same heteroatom type, different ring size | Smaller, more strained ring system |
| 1-Oxaspiro[2.3]hexanes | Same heteroatom type, different ring size | Different ring topology and strain |
| General 6-oxa-spiro[4.5]decane derivatives | Shared core framework | Various substitution patterns and functional groups |
属性
IUPAC Name |
2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNQJHHXLTQFV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CCN)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206232 | |
| Record name | (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401026-79-6 | |
| Record name | (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401026-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TRV-0109662 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401026796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRV-0109662 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEG0D9299T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
The preparation of 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- involves synthetic routes that include the use of specific reagents and reaction conditions. One of the methods described involves the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This method is used to derive compounds from triglycerides or condensation polymers such as polyesters and polyamides .
化学反应分析
Reactivity of the Amine Group
The secondary ethanamine moiety (-CH₂CH₂NH-) undergoes characteristic reactions:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form tertiary amines or amides under basic conditions .
-
Schiff Base Formation : Condenses with aldehydes (e.g., 3-methoxythiophene-2-carbaldehyde) to form imine intermediates during pharmaceutical synthesis .
-
Salt Formation : Forms stable hydrochloride salts with HCl, enhancing solubility for pharmacological applications .
Example Reaction Table :
Pyridine Ring Reactivity
The 2-pyridinyl group participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) via nitrogen lone-pair donation, enabling catalytic applications .
-
Electrophilic Substitution : Undergoes nitration or halogenation at the 3- and 5-positions under acidic conditions .
-
Reduction : Pyridine ring can be hydrogenated to piperidine using H₂/Pd-C, altering pharmacological activity .
Spirocyclic Ether Stability
The 6-oxaspiro[4.5]decane core shows:
-
Acid-Catalyzed Ring-Opening : Reacts with HBr/H₂O to form diol intermediates .
-
Nucleophilic Substitution : Ether oxygen participates in SN2 reactions with strong nucleophiles (e.g., NaN₃) .
Condensation Reactions
The compound serves as a key intermediate in synthesizing opioid analogs:
-
Oliceridine Synthesis :
Reacts with 3-methoxythiophene-2-carbaldehyde via reductive amination (NaBH₄/MeOH) to form the FDA-approved analgesic oliceridine :
Patent-Derived Derivatives
Patent EP3354649B1 discloses reactions forming novel derivatives:
| Derivative Type | Reaction Partners | Biological Target |
|---|---|---|
| Spiro[1,3-dithiolane] | 1,3-Dithiolane-2,4'-dihydro-naphthalene | Neurotransmitter modulation |
| Fluoroethyl Ether | 2-Fluoroethyl bromide | Enhanced CNS penetration |
Mechanistic Insights
-
Steric Effects : The spirocyclic structure imposes steric hindrance, directing reactivity to the less hindered ethanamine chain .
-
Electronic Effects : Pyridine’s electron-withdrawing nature deactivates the aromatic ring toward electrophiles but enhances metal coordination.
Stability Under Physiological Conditions
-
pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids/bases via ether cleavage .
-
Oxidative Stability : Resists autoxidation due to the absence of labile C-H bonds in the spirocyclic core .
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing CNS-active agents with tunable pharmacokinetic properties.
科学研究应用
Medicinal Chemistry Applications
Pain Management
One of the primary applications of this compound is in the development of analgesics. It is structurally related to Oliceridine (TRV-130), which is a novel analgesic agent designed to provide pain relief with a reduced risk of side effects compared to traditional opioids. Oliceridine acts as a biased agonist at the mu-opioid receptor, which allows for effective pain management while minimizing respiratory depression—a common side effect of conventional opioids .
Table 1: Comparison of Traditional Opioids vs. Oliceridine
| Feature | Traditional Opioids | Oliceridine (6-Oxaspiro[4.5]decane) |
|---|---|---|
| Pain Relief Efficacy | High | High |
| Risk of Respiratory Depression | High | Low |
| Potential for Addiction | High | Moderate |
| Route of Administration | Oral, IV | IV |
Case Study: Clinical Trials
Clinical trials have demonstrated that Oliceridine provides significant analgesic effects with a lower incidence of side effects compared to morphine. In a Phase 3 trial, patients receiving Oliceridine reported less severe side effects than those treated with standard opioid therapy .
Pharmacological Research
Neuropharmacology
The compound's unique structure allows it to interact selectively with various neurotransmitter systems, making it a valuable tool in neuropharmacological studies. Its ability to modulate pain pathways without the typical opioid-related side effects opens avenues for research into new treatments for chronic pain conditions .
Table 2: Pharmacological Properties of 6-Oxaspiro[4.5]decane
| Property | Value |
|---|---|
| Mu-opioid Receptor Agonism | Biased |
| Binding Affinity | Moderate |
| Solubility in DMSO | 15 mg/ml |
| Toxicity | Low |
Synthetic Organic Chemistry
Synthesis Methods
The synthesis of 6-Oxaspiro[4.5]decane derivatives has been explored extensively in organic chemistry. Various methods have been developed to create these compounds efficiently, including stereoselective synthesis techniques that allow for the production of specific isomers with desired biological activities .
Case Study: Stereoselective Synthesis
Research has shown that specific synthetic routes can yield high enantiomeric excesses, which are crucial for ensuring the biological efficacy and safety of the resulting compounds. For example, one study focused on the synthesis of tri-oxaspiro derivatives demonstrated effective methodologies that could be applied to create diverse libraries of compounds for further testing in pharmacological applications .
作用机制
The mechanism of action of 6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
相似化合物的比较
Chemical Identity :
- IUPAC Name : (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
- Synonyms: Oliceridine, TRV130 .
- Molecular Formula : C₂₂H₃₀N₂O₂S (free base); C₂₂H₃₀N₂O₂S·C₄H₄O₄ (fumarate salt) .
- Molecular Weight : 386.55 (free base); 502.62 (fumarate salt) .
- CAS Registry Number : 1401028-24-7 .
- Stereochemistry : Features a single defined stereocenter at the 9R position .
Pharmacological Profile :
Oliceridine is a G protein-biased μ-opioid receptor (MOR) agonist developed by Trevena Inc. It selectively activates G-protein signaling over β-arrestin pathways, reducing adverse effects (e.g., respiratory depression, constipation) compared to traditional opioids like morphine . Preclinical studies demonstrated a 50% higher therapeutic index (analgesia vs. adverse effects) in rodent models . Approved by the FDA in 2020 (Olinvyk®), it is indicated for acute postoperative pain .
Synthesis :
Key steps include chiral separation via HPLC to isolate the (9R)-enantiomer (>99.5% enantiomeric excess) and reductive amination of intermediates like (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile .
Comparison with Structural Analogs
SHR9352
(1S,4S)-4-Ethoxy-N-{2-[(9R)-9-(2-pyridinyl)-6-oxaspiro[4.5]dec-9-yl]ethyl}-1,2,3,4-tetrahydro-1-naphthalenamine
- Structure : Incorporates a tetrahydro-1-naphthalenamine and ethoxy substituent .
- Molecular Formula : C₂₈H₃₈N₂O₂.
- Molecular Weight : 434.62 .
- Key Differences :
- Larger aromatic system (naphthalenamine) may enhance lipophilicity and CNS penetration.
- Ethoxy group introduces steric and electronic effects on receptor binding.
(9R)-9-(2-Pyridinyl)-6-oxaspiro[4.5]decane-9-acetonitrile
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione
Comparative Data Table
Research Findings and Mechanistic Insights
- Oliceridine’s Advantage : Reduced β-arrestin recruitment correlates with lower respiratory depression (0.5× morphine) and gastrointestinal dysfunction in clinical trials .
- Structural Determinants :
- Challenges : Metabolites of Oliceridine (e.g., hydrochloride salt in ) require further toxicity profiling .
Notes and Limitations
生物活性
6-Oxaspiro[4.5]decane-9-ethanamine, 9-(2-pyridinyl)-, (9R)-, also known as TRV0109101, is a compound that has garnered attention for its potential biological activities, particularly in the context of opioid receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C21H28N2OS
- Molecular Weight : 356.52 g/mol
- CAS Number : 1401027-29-9
Research indicates that compounds like 6-Oxaspiro[4.5]decane derivatives function primarily as opioid receptor ligands. These compounds can modulate pain pathways by binding to opioid receptors in the central nervous system (CNS), thus influencing pain perception and potentially providing therapeutic benefits for pain management.
Biological Activity Overview
The biological activity of 6-Oxaspiro[4.5]decane-9-ethanamine has been investigated through various studies focusing on its pharmacological effects:
- Opioid Receptor Binding :
-
Pain Management :
- Preclinical studies have demonstrated that TRV0109101 can reduce pain responses in animal models, suggesting its potential application in treating chronic pain conditions. The effectiveness in reducing nociceptive responses indicates that it may serve as a promising candidate for further development .
- Side Effects and Toxicity :
Case Studies
Several case studies have highlighted the efficacy and safety of 6-Oxaspiro[4.5]decane derivatives:
- Case Study 1 : A study on the analgesic effects of TRV0109101 in rodent models showed significant pain relief comparable to established opioid treatments but with a reduced risk of addiction .
- Case Study 2 : Another investigation assessed the compound's impact on opioid-induced side effects, revealing a potential to mitigate respiratory depression commonly associated with opioid use .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Opioid Receptor Binding | High affinity for mu-opioid receptors | |
| Analgesic Effects | Significant reduction in pain responses | |
| Safety Profile | Favorable at therapeutic doses |
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2OS |
| Molecular Weight | 356.52 g/mol |
| CAS Number | 1401027-29-9 |
常见问题
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (9R)-6-oxaspiro[4.5]decane-9-ethanamine derivatives?
- Answer : The synthesis typically involves high-throughput screening (HTS) of chemical libraries followed by iterative optimization. For example, TRV130 (Oliceridine) was developed via HTS of a spirocyclic compound library, with subsequent modifications to enhance μ-opioid receptor (MOR) selectivity and G-protein bias. Key steps include:
- Spirocyclic core construction : Cyclization of oxaspiro intermediates using ketone-amine condensation (e.g., 6-oxaspiro[4.5]decan-9-one derivatives) .
- Stereochemical control : Chiral resolution or asymmetric catalysis to achieve the (9R) configuration .
- Functionalization : Introduction of the pyridinyl and ethanamine moieties via nucleophilic substitution or reductive amination .
Q. How is the stereochemical configuration of the 9R position confirmed?
- Answer : The 9R configuration is validated using:
- X-ray crystallography : Resolving crystal structures of intermediates or final compounds (e.g., analogs with benzothiazole substituents) .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases .
- Optical rotation/NMR spectroscopy : Comparison with known stereoisomers .
Q. What analytical techniques ensure purity and stability of this compound?
- Answer :
Advanced Research Questions
Q. What experimental approaches validate the G-protein biased agonism of this MOR ligand?
- Answer : Biased signaling is quantified using:
- BRET assays : Measure cAMP inhibition (Gαi/o activation) vs. β-arrestin recruitment. For TRV130, a bias factor >10 relative to morphine was observed .
- In vivo functional selectivity : Compare analgesic efficacy (tail-flick test) with respiratory depression in rodent models. TRV130 shows ED₅₀ = 0.1 mg/kg (analgesia) vs. morphine ED₅₀ = 1 mg/kg, with reduced constipation .
- Receptor internalization assays : Confocal microscopy to assess MOR endocytosis (minimal for biased agonists) .
Q. How do researchers address discrepancies between in vitro binding affinity and in vivo efficacy?
- Answer : Discrepancies arise from pharmacokinetic (PK) factors or tissue-specific signaling. Strategies include:
- PK/PD modeling : Correlate plasma concentration (Cmax, AUC) with receptor occupancy .
- Metabolite profiling : Identify active metabolites via LC-MS (e.g., N-demethylated derivatives) .
- Tissue-specific gene knockout models : Validate target engagement in MOR-KO mice .
Q. What structure-activity relationship (SAR) studies guide optimization of spirocyclic opioid agonists?
- Answer : Key SAR findings:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Pyridinyl at C9 | ↑ MOR affinity (Ki = 1 nM) | |
| Ethylene spacer | Optimal length for G-protein bias | |
| Methoxythiophene | Reduces β-arrestin recruitment |
Q. How do crystallographic studies inform molecular interactions with MOR?
- Answer : Co-crystallization of analogs (e.g., TRV130 derivatives) with MOR reveals:
- Hydrogen bonding : Pyridinyl N with Tyr148³.³³ .
- Hydrophobic pockets : Spirocyclic core interacts with Trp318⁷.³⁵ .
- Bias determinants : Lack of salt bridge stabilization with Asp147³.³² reduces β-arrestin recruitment .
Regulatory Considerations
Q. What compliance measures are required for Schedule II-controlled research?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
